2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C18H22N2O4S It is characterized by the presence of a benzyl group, a methylsulfonyl group, and an ethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methylsulfonyl)amine.
Acylation Reaction: The benzyl(methylsulfonyl)amine is then acylated with 4-ethoxyphenylacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethoxyphenyl groups may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide
- 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group at the para position of the phenyl ring can influence its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-11-9-16(10-12-17)19-18(21)14-20(25(2,22)23)13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPUEVHPJDKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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